2-(Aminomethyl)pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

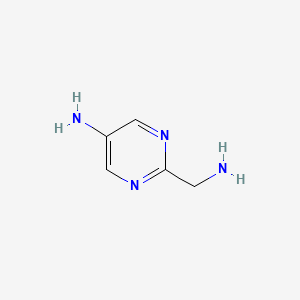

2-(Aminomethyl)pyrimidin-5-amine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its role in biochemical pathways and interactions with enzymes.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in protozoa, thereby disrupting their metabolic processes and leading to their death. This makes it a promising candidate for developing new antiprotozoal drugs .

Comparison with Similar Compounds

2-Aminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.

2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring fused to the pyrimidine ring, exhibiting different chemical properties.

Uniqueness: 2-(Aminomethyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Biological Activity

2-(Aminomethyl)pyrimidin-5-amine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SARs) based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with various amines. For instance, the fusion of 2-amino-4,6-dichloropyrimidine with amines has been reported to yield several derivatives with promising biological activities. The process generally yields good to excellent results without the need for solvents or catalysts, showcasing the efficiency of modern synthetic methodologies .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. For example, compounds derived from this structure showed significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The IC50 values for some derivatives were comparable to that of celecoxib, a standard anti-inflammatory drug .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

β-Glucuronidase Inhibition

Another critical area of research involves the inhibition of β-glucuronidase, an enzyme linked to various pathological conditions. Among synthesized derivatives, one compound exhibited an IC50 value of 2.8 ± 0.10 µM, significantly outperforming the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) . This suggests that modifications on the pyrimidine ring can enhance inhibitory activity.

Table 2: β-Glucuronidase Inhibition by Selected Compounds

| Compound | IC50 (μM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| D-saccharic acid | 45.75 ± 2.16 |

| Compound 8 | 72.0 ± 6.20 |

| Compound 9 | 126.43 ± 6.16 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that substituents on the pyrimidine ring play a vital role in modulating biological activity. For instance, compounds with electron-donating groups at specific positions exhibited enhanced anti-inflammatory effects and enzyme inhibition . The presence of a piperazinyl group at C-4 was particularly noted for its importance in enhancing β-glucuronidase inhibitory activity.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in preclinical models:

- Inflammation Models : In carrageenan-induced paw edema models, certain derivatives demonstrated significant anti-inflammatory effects comparable to indomethacin, further supporting their therapeutic potential .

- Cancer Research : Some studies have reported anticancer properties linked to pyrimidine derivatives through mechanisms involving apoptosis induction and cell cycle arrest in tumor cell lines .

- Antiviral Activity : Compounds derived from this class have shown promise against viral infections such as herpes simplex virus type 1 (HSV-1), indicating a broad spectrum of biological activity .

Properties

IUPAC Name |

2-(aminomethyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBXUDBTKMFECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.